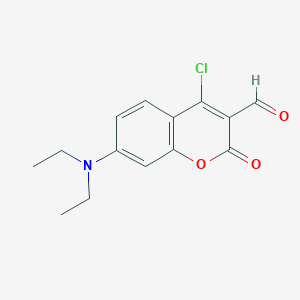

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C13H14ClNO2 . It is also known as Coumarin, 4-chloro-7-diethylamino .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Another method involves the integration of coumarin and benzothiazole acetonitrile .Molecular Structure Analysis

The molecular structure of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has been studied using X-ray diffraction . The introduction of an electron-withdrawing substituent at C4 leads to localization of the double bond in the pyran ring and equalization of the bond lengths in the benzene ring .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives . It has also been used in the synthesis of a new fluorescent probe by integrating coumarin and benzothiazole acetonitrile .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.709 Da . Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Fluorescent Dyes

This compound serves as a precursor in the synthesis of novel push-pull fluorescent dyes . These dyes are characterized by their strong electron acceptor and donor groups attached to a π-conjugated spacer, creating a system that exhibits significant changes in fluorescence upon interaction with target analytes . They are particularly useful in:

Organic Photosensitizers

As an organic photosensitizer, this compound finds applications in:

- Dye-Sensitized Solar Cells (DSSC) : It helps in the conversion of solar energy into electrical energy by increasing the absorption spectrum of the solar cells .

Synthesis of Diaminocoumarins

The reactions of this compound with primary and secondary amines lead to the formation of novel substituted 4,7-diaminocoumarins. These compounds have potential applications in:

Spectroscopic Probes

Lastly, the compound’s derivatives serve as spectroscopic probes. These probes are vital for:

Propriétés

IUPAC Name |

4-chloro-7-(diethylamino)-2-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-3-16(4-2)9-5-6-10-12(7-9)19-14(18)11(8-17)13(10)15/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXXVTLWYIGJJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2563509.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2563518.png)

![N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563522.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide](/img/structure/B2563524.png)

![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2563526.png)